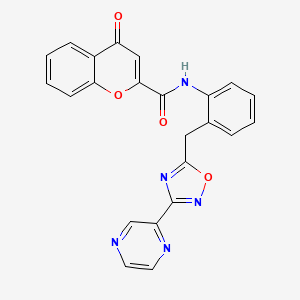

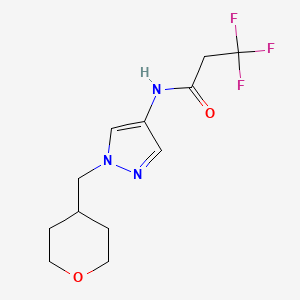

![molecular formula C9H8N2O2S2 B2408517 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 898624-74-3](/img/structure/B2408517.png)

6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one” is a derivative of thieno[2,3-d]pyrimidine . Thienopyrimidines are bioisostere and structural analogs of the natural purines and are characterized by a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the use of a thiol and potassium hydroxide in water, to which epichlorohydrin is added dropwise . This process may be similar for the synthesis of “6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one”.Aplicaciones Científicas De Investigación

Anticancer Activity

Thienopyrimidine derivatives, including our compound of interest, have shown promise as potential anticancer agents. In a study by Habib et al., several new 3-substituted or 2,3-disubstituted-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide derivatives were synthesized and evaluated . Among them, compound 8c demonstrated non-selective broad-spectrum activity against various human cancer cell lines. This suggests that 6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one could serve as a lead compound for dual anticancer-antimicrobial agents.

Antimicrobial Properties

The same study highlighted pronounced antibacterial activities of compounds 4b, 6, 8c, 8d, and 16 against Pseudomonas aeruginosa, comparable to the antibiotic ampicillin. These findings underscore the potential of our compound in combating microbial infections, especially in patients undergoing chemotherapy .

Bioisosteric Analog for Purines

Thienopyrimidines, as bioisosteres and structural analogs of natural purines, occupy a unique position among condensed pyrimidines. Their diverse biological activities include antimicrobial, antiviral, and anticancer effects. Researchers have explored thienopyrimidines as phosphodiesterase inhibitors, dihydrofolate reductase inhibitors, and vascular endothelial growth factor (VEGF) kinase inhibitors .

Phosphodiesterase Inhibition

Some thienopyrimidine derivatives exhibit activity as phosphodiesterase inhibitors. These enzymes play a crucial role in regulating intracellular cyclic nucleotides, making them potential targets for therapeutic intervention .

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is essential for DNA synthesis and repair. Thienopyrimidines have been investigated as DHFR inhibitors, which could be relevant in cancer treatment .

VEGF Kinase Inhibition

Inhibition of vascular endothelial growth factor (VEGF) kinase is crucial for managing angiogenesis-related diseases. Some thienopyrimidine derivatives have shown promise as VEGF kinase inhibitors .

Direcciones Futuras

Propiedades

IUPAC Name |

6-acetyl-5-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S2/c1-3-5-7(13)10-9(14)11-8(5)15-6(3)4(2)12/h1-2H3,(H2,10,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQXVSSQQCZZLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=S)N2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2408439.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)

![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2408450.png)

![2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2408451.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)